molecular formula ORbW B14646924 CID 71366182 CAS No. 51312-37-9

CID 71366182

Cat. No.: B14646924
CAS No.: 51312-37-9
M. Wt: 285.31 g/mol
InChI Key: BDYJTMSAJACSQH-UHFFFAOYSA-N
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Description

Its characterization likely involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), as described in studies on compound identification and structural elucidation .

Properties

CAS No.

51312-37-9

Molecular Formula

ORbW

Molecular Weight

285.31 g/mol

InChI

InChI=1S/O.Rb.W

InChI Key

BDYJTMSAJACSQH-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Rb]

Origin of Product

United States

Preparation Methods

The preparation of 23-nordeoxycholic acid involves several synthetic routes and reaction conditions. One common method is the chemical modification of deoxycholic acid. This process typically involves the selective oxidation and reduction of specific functional groups on the deoxycholic acid molecule. Industrial production methods may include the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

23-nordeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 23-nordeoxycholic acid can produce various hydroxylated derivatives.

Scientific Research Applications

23-nordeoxycholic acid has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.

    Biology: It is used to study the role of bile acids in digestion and metabolism.

    Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and dietary supplements.

Mechanism of Action

The mechanism of action of 23-nordeoxycholic acid involves its interaction with bile acid receptors in the liver and intestines. These receptors regulate the synthesis and secretion of bile acids, as well as the absorption of fats and cholesterol. The molecular targets and pathways involved include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1).

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes hypothetical or inferred properties of CID 71366182 alongside structurally analogous compounds, based on evidence from oscillatoxin derivatives and brominated nitro compounds:

Compound (CID) Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Bioactivity
This compound (hypothetical) Likely CₓHᵧBrNO₂ ~200–250 (inferred) Moderate aqueous Bromine, nitro, heterocyclic Potential enzyme inhibition (e.g., CYP)
Oscillatoxin D (101283546) C₃₃H₅₂O₈ 600.77 Lipophilic Macrolide, ether, ester Cytotoxic, ion channel modulation
CAS 1033610-45-5 (59200652) C₇H₈BrNO₂ 218.05 0.864 mg/mL Bromine, nitro, pyridine CYP1A2 inhibition, high GI absorption
30-Methyl-Oscillatoxin D (185389) C₃₄H₅₄O₈ 614.80 Lipophilic Methylated macrolide Enhanced cytotoxicity vs. oscillatoxin D

Key Observations :

  • Structural Diversity : Oscillatoxins (macrolides) differ significantly from brominated nitroaromatics (e.g., CAS 1033610-45-5), suggesting this compound may occupy a distinct niche depending on its core scaffold .
  • Solubility : Aqueous solubility varies widely; brominated nitroaromatics show moderate solubility, whereas macrolides like oscillatoxins are lipophilic, influencing their pharmacokinetic profiles .
Analytical Techniques
  • GC-MS and LC-ESI-MS: Used to quantify this compound in complex mixtures (e.g., essential oils) and differentiate isomers via collision-induced dissociation (CID) fragmentation patterns . For example, ginsenosides Rf and F11 were distinguished using source-induced CID in LC-ESI-MS, a method applicable to this compound if stereoisomerism is present .
  • CID Voltage Optimization : Higher charged states and longer molecular chains require increased CID voltages for fragmentation, a critical parameter for structural analysis .

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